二咪唑酮

描述

Dimidazon is not explicitly mentioned in the provided papers; however, the papers discuss various imidazole derivatives and related compounds, which can offer insights into the chemistry of compounds like Dimidazon. Imidazoles are a class of heterocyclic compounds characterized by a 5-membered ring containing two nitrogen atoms. These compounds are known for their wide range of applications in medicinal chemistry due to their biological activity and presence in many pharmaceuticals .

Synthesis Analysis

The synthesis of imidazole derivatives is a topic of significant interest due to their pharmacological importance. Paper reports the synthesis of imidazo[1,2-a]pyridines with antiviral properties, highlighting the importance of the thioether side chain for activity. Paper describes a solvent-free synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines through a multicomponent cascade reaction, emphasizing the efficiency of the process in forming multiple bonds and rings without transition metal catalysts. Paper provides a decade update on the synthesis of imidazo[1,2-a]pyridines, discussing various strategies such as condensation and multicomponent reactions. Paper details a microwave-assisted synthesis of benzo[4,5]imidazo[1,2-b]pyridazines in water, showcasing an environmentally friendly approach.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. Paper presents the structural analysis of four new derivatives of DIMMAL (2-di1H-2-imidazolylmethylmalonate), which contain imidazole rings and demonstrate how different configurations and interactions can lead to diverse three-dimensional networks. The structural variations and their impact on properties like magnetic susceptibility are discussed.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is influenced by their molecular structure. Paper explores the intramolecular SNAr (nucleophilic aromatic substitution) for synthesizing benzo[4,5]imidazo[1,2-b]pyridazines, indicating the role of the imidazole ring in facilitating such reactions. Paper discusses the synthesis of l-DIM, an enantiomer of DIM, which is a potent inhibitor of α-d-mannosidase, showing the significance of stereochemistry in the reactivity and biological activity of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are diverse and can be tailored for specific applications. Paper describes the synthesis of geminal-imidazolium-type ionic liquids and their use in anion exchange membranes for fuel cells, highlighting properties such as reduced crystallinity, improved thermal stability, and ion conductivity. Paper introduces a microfluidic synthesis method for inorganic nanomaterials using ionic liquids, demonstrating the versatility of imidazole-based compounds in facilitating the synthesis of other materials. Paper examines the pharmacodynamics of dietary phytochemical indoles, including DIM, and their ability to induce phase II drug metabolizing and antioxidant genes, reflecting the chemical properties that contribute to their biological functions.

科学研究应用

新型喷他脒类似物用于治疗肺炎

琼斯等人(1990 年) 的一项研究发现,与二咪唑酮结构相似的咪唑啉取代化合物对大鼠卡氏肺囊虫肺炎具有疗效。这些化合物比喷他脒毒性更低,并显示出作为肺炎治疗新临床剂的潜力。

对化疗引起的肾毒性的改善作用

迪维亚等人(2016 年) 的一项研究探讨了与二咪唑酮相似的化合物 Apodytes dimidiata 对顺铂引起的肾损伤的影响。研究表明,这种化合物可以显着保护大鼠免受肾毒性,表明其在减轻化疗副作用方面具有潜在应用。

对心脏组织的抗纤维化作用

姚等人(2013 年) 的研究表明,与二咪唑酮结构相关的 3,3'-二吲哚甲烷 (DIM) 在阿霉素诱导的心脏纤维化的动物模型中对心脏组织具有抗纤维化作用。这表明在治疗某些药物引起的心力衰竭方面具有潜在应用。

抗炎和抗癌作用

金等人(2009 年) 的研究表明,3,3'-二吲哚甲烷 (DIM) 减轻了小鼠的结肠炎和肿瘤发生。这指向了在炎症性肠病和结肠癌预防中的潜在治疗应用。

降压特性

戴维多夫等人(1967 年) 的一项研究发现,与二咪唑酮相似的咪唑啉化合物在人体中表现出降压特性。这表明类似化合物在管理高血压中的潜在应用。

对心肌细胞炎症和细胞凋亡的保护作用

罗等人(2018 年) 的研究表明,3,3'-二吲哚甲烷保护 H9C2 心肌细胞免受 LPS 诱导的炎症反应和细胞凋亡,表明在治疗败血症性心肌病方面具有潜在应用。

预防心脏肥大

宗等人(2013 年) 的一项研究发现,3,3'-二吲哚甲烷通过激活 AMPKα2 来预防心脏肥大。这表明在预防与肥大相关的心脏病方面具有潜在应用。

对海洋花鳉生殖适应性的影响

陈等人(2017 年) 对接触 3,3'-二吲哚甲烷 (DIM) 的海洋花鳉进行的研究表明生殖受损和内分泌紊乱,强调了在其环境应用中谨慎的必要性。

属性

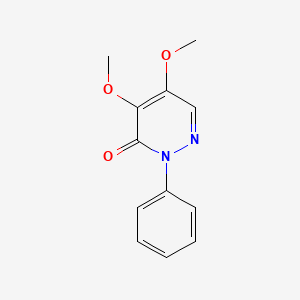

IUPAC Name |

4,5-dimethoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFZKJCNHBXWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074998 | |

| Record name | Dimidazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Dimidazon | |

CAS RN |

3295-78-1 | |

| Record name | Dimidazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimidazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AM45V743J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)